![molecular formula C20H18N2O5 B3004030 3-(2-Hydroxyphenyl)-1-methyl-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid CAS No. 496923-35-4](/img/structure/B3004030.png)
3-(2-Hydroxyphenyl)-1-methyl-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
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Overview
Description
This compound is a derivative of pyrrole, which is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Synthesis Analysis
The synthesis of such compounds often involves the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization . This results in the formation of an N-acyl derivative of pyrrole .Molecular Structure Analysis
The molecular structure of this compound is complex and likely involves a pyrrole ring system. Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene but unlike pyridine, that consists of four carbon atoms and one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound likely involve a multicomponent process, as well as a ring-opening strategy . This protocol was found to be compatible with a wide range of substituents .Scientific Research Applications
Drug Discovery
Pyrrole derivatives are known for their potential in drug discovery due to their biological activity. They serve as core structures for developing candidates targeting multidrug-resistant pathogens and drug-resistant fungi with genetically defined resistance mechanisms .
Material Science
In material science, pyrrole derivatives contribute to the development of new materials with desirable properties such as conductivity, stability, and reactivity .
Catalysis
These compounds are utilized in catalysis, aiding in various chemical reactions due to their ability to act as catalysts for polymerization processes and transition metal complex catalysts for uniform polymerization .
Corrosion Inhibition
Pyrrole derivatives can function as corrosion inhibitors, providing protection for metals against corrosion, which is crucial in extending the life of metal components in various industries .
Preservatives
Their application extends to being used as preservatives due to their antimicrobial properties, which is valuable in food preservation and pharmaceuticals .
Solvents
These compounds are also used as solvents for resins and terpenes, playing a significant role in industrial processes where solubility and reactivity are key factors .
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities. The diversification of heterocyclic compounds using diversity-oriented synthesis (DOS) has been proved to be an essential tool for rapid discovery of small biologically active molecules . Therefore, the development of a concise and efficient strategy leading to skeletal and stereochemical diversity has gained much attention in scientific communities involved in drug discovery and biomedical research .
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a pyrrole derivative , and pyrrole-containing compounds are known to have diverse biological activities . They can interact with various biological targets, including enzymes, receptors, and DNA, depending on their structure and functional groups .
Mode of Action
It is known that pyrrole derivatives can interact with their targets through various mechanisms, such as binding to the active site, inducing conformational changes, or interfering with the normal function of the target .
Biochemical Pathways
Pyrrole derivatives are known to affect various biochemical pathways, depending on their structure and functional groups . They can modulate enzymatic activities, alter signal transduction pathways, or interfere with DNA synthesis and repair .
Result of Action
Pyrrole derivatives are known to have diverse biological activities, including antimicrobial, anticancer, and antioxidant activities . The specific effects of the compound would depend on its structure, functional groups, and the nature of its interaction with its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For example, antioxidants are known to inhibit oxidation processes under the influence of reactive oxygen species, which are produced by living organisms as a result of normal cellular metabolism and environmental factors .
properties
IUPAC Name |
1-(2-hydroxyphenyl)-3-methyl-4,6-dioxo-5-phenyl-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-20(19(26)27)15-14(16(21-20)12-9-5-6-10-13(12)23)17(24)22(18(15)25)11-7-3-2-4-8-11/h2-10,14-16,21,23H,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULKDOXPKPVHAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C(N1)C3=CC=CC=C3O)C(=O)N(C2=O)C4=CC=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxyphenyl)-1-methyl-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid |
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